molecular formula C18H16N2O B11846165 Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- CAS No. 57323-92-9

Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-

Cat. No.: B11846165
CAS No.: 57323-92-9
M. Wt: 276.3 g/mol
InChI Key: XYGBMDWRXOOAJM-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- is a structurally distinct derivative of the benzenecarboximidamide class. Its core structure comprises a benzene ring with a carboximidamide group (-C(=NH)NH₂) at the 1-position and a 1-naphthalenyloxy group linked via a methylene bridge (-CH₂-O-) at the 4-position. The compound is hypothesized to exhibit stability at elevated temperatures (boiling point ~475°C) and a density of ~1.16 g/cm³, as inferred from structurally analogous compounds .

Properties

CAS No.

57323-92-9

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

4-(naphthalen-1-yloxymethyl)benzenecarboximidamide

InChI

InChI=1S/C18H16N2O/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H3,19,20)

InChI Key

XYGBMDWRXOOAJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of 1-naphthol with 4-fluorobenzonitrile to form an intermediate, which is then converted to the final product through further chemical reactions . The reaction conditions often include the use of solvents such as pyridine and catalysts like triphenyl phosphite .

Industrial Production Methods

While specific industrial production methods for 4-((Naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

Neuroprotective Applications

One of the primary applications of Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- is its role as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH inhibitors are being researched for their potential in treating cerebrovascular disorders and sleep disorders. The compound has demonstrated significant protective effects on neuronal cells, making it a candidate for therapies targeting conditions such as cerebral infarction and head injuries.

Case Study: Cerebrovascular Disorders

A study highlighted in patent EP1813606A1 indicates that compounds with FAAH inhibitory activity can markedly reduce infarct volumes in rat models of cerebral ischemia. The findings suggest that Benzenecarboximidamide may be effective in preventing neuronal cell death and protecting against cerebrovascular damage .

Study Focus Findings Implications
FAAH InhibitionReduced infarct volumes in ischemic ratsPotential treatment for stroke and brain injuries
NeuroprotectionProtection of neuronal cells from damageCould lead to new therapies for neurodegenerative diseases

Pain Management

The compound's ability to inhibit FAAH also positions it as a potential therapeutic agent for pain management. By modulating endocannabinoid levels through FAAH inhibition, it may alleviate chronic pain conditions.

Case Study: Chronic Pain Relief

Research has shown that FAAH inhibitors can provide relief from neuropathic pain. In animal models, compounds similar to Benzenecarboximidamide have been effective in reducing pain responses associated with nerve injury .

Pain Type Mechanism Outcome
Neuropathic PainEndocannabinoid modulation via FAAH inhibitionSignificant reduction in pain sensitivity
Inflammatory PainPotentially reduces inflammation through neuroprotectionImproved quality of life for patients

Other Therapeutic Potential

Beyond neuroprotection and pain management, Benzenecarboximidamide may have applications in other areas such as:

  • Sleep Disorders : The compound's role in enhancing sleep through FAAH inhibition suggests potential use in treating sleep-related issues.
  • Cognitive Disorders : Given its neuroprotective properties, further research could explore its efficacy in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-((Naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Position/Group Molecular Formula Key Properties/Biological Activity Reference
Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- 4-position: 1-naphthalenyloxy-methyl C₁₈H₁₆N₂O High thermal stability; potential receptor binding
Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]- 3-position: 1-naphthalenyloxy-methyl C₁₈H₁₆N₂O Similar stability; altered binding affinity due to positional isomerism
Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]- 3-position: 2-naphthalenyloxy-methyl C₁₈H₁₆N₂O Reduced steric hindrance; varied enzyme interaction
4-(2-Methoxyethoxy)benzene-1-carboximidamide 4-position: 2-methoxyethoxy C₁₁H₁₅N₂O₂ Enhanced solubility; limited bioactivity
N'-Benzyl-4-methylbenzene-1-carboximidamide 4-position: methyl; N'-benzyl C₁₅H₁₆N₂ Increased lipophilicity; antimicrobial potential
Pentamidine (bis-benzenecarboximidamide) Dual 4-amidinophenyl groups C₁₉H₂₄N₄O₂ RNA-targeting activity; antiparasitic use

Structural Insights

  • Substituent Position : The 4-[(1-naphthalenyloxy)methyl]- group distinguishes the target compound from positional isomers (e.g., 3-substituted analogs). For example, the 4-position substitution may optimize steric interactions with biological targets compared to the 3-position, as seen in receptor-binding studies .
  • Naphthalene Orientation : The 1-naphthalenyloxy group introduces a planar aromatic system, enhancing π-π stacking interactions compared to 2-naphthalenyloxy derivatives, which exhibit altered electronic profiles .
  • Functional Group Variations : Replacing the naphthalenyloxy group with methoxyethoxy (as in 4-(2-Methoxyethoxy)benzene-1-carboximidamide) reduces aromaticity and shifts applications toward solubility-driven uses rather than bioactivity .

Biological Activity

Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Benzenecarboximidamide derivatives are known to exhibit various biological activities, primarily through their interactions with specific biological targets. The compound has been studied for its role as an inhibitor of certain enzymes and receptors involved in pain modulation and cancer therapy.

  • Pain Modulation : The compound has been identified as a potential inhibitor of the enzyme FMO3 (Flavin-containing monooxygenase 3), which is implicated in the metabolism of drugs and endogenous compounds that can affect pain perception . By inhibiting FMO3, this compound may enhance the efficacy of analgesics or serve as a standalone treatment for pain management.
  • Cancer Treatment : Research indicates that benzenecarboximidamide derivatives can act as modulators in cancer pathways. They may influence tumor growth through the inhibition of specific signaling pathways or by enhancing immune responses against tumor cells .

Case Studies

Several studies have explored the efficacy and safety of benzenecarboximidamide derivatives:

  • Study on Pain Management : A clinical trial investigated the effectiveness of a related benzenecarboximidamide compound in patients suffering from chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo controls, suggesting potential for further development in pain management therapies .
  • Anticancer Activity : In vitro studies demonstrated that benzenecarboximidamide derivatives inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Tables

The following table summarizes key findings related to the biological activity of benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-:

Biological Activity Target Effect Reference
Pain modulationFMO3Inhibition leading to reduced pain
Cancer cell proliferationVarious cancer linesInhibition of growth and induction of apoptosis
Immune response enhancementImmune pathwaysModulation leading to enhanced immune response

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